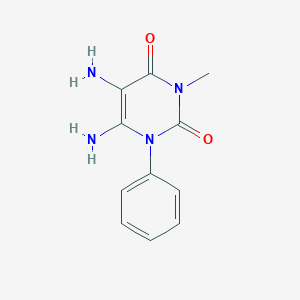

5,6-Diamino-3-methyl-1-phenyluracil

Description

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

5,6-diamino-3-methyl-1-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N4O2/c1-14-10(16)8(12)9(13)15(11(14)17)7-5-3-2-4-6-7/h2-6H,12-13H2,1H3 |

InChI Key |

VPIHNUGBRDLODE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Key Observations:

Substituent Bulk and Hydrophobicity: The phenyl group at N1 in this compound introduces significant steric bulk and hydrophobicity compared to methyl-substituted analogs. This likely reduces aqueous solubility and may enhance lipid membrane permeability. In contrast, 5,6-diamino-1,3-dimethyluracil (with dual methyl groups) exhibits intermediate hydrophobicity, while 5,6-diamino-1-methyluracil is the least sterically hindered .

Crystallographic and Conformational Behavior: X-ray crystallography of 5,6-diamino-1,3-dimethyluracil (CAS 5440-00-6) reveals planar pyrimidine rings with methyl groups adopting equatorial positions to minimize steric strain . The phenyl group in the target compound could disrupt this planarity, leading to distorted conformations or altered hydrogen-bonding networks. DFT calculations on related diaminouracils suggest that electron-donating substituents (e.g., -NH₂) enhance aromaticity, while bulky groups (e.g., phenyl) may reduce conjugation efficiency .

Physicochemical Properties

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. Perform dose-response curves across multiple replicates and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-check with computational models (e.g., molecular docking) to identify structure-activity relationships (SAR). Transparently report methodological details to enable reproducibility .

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Compare computational results with experimental data (e.g., X-ray crystallography for bond lengths/angles) to validate models. Use these insights to design derivatives with tailored redox properties or binding affinities .

Q. What advanced techniques validate the compound’s conformational dynamics in solution?

- Methodological Answer : Employ dynamic NMR (DNMR) to study rotational barriers and tautomeric equilibria. Use circular dichroism (CD) or fluorescence spectroscopy to monitor solvent-dependent conformational changes. Pair with molecular dynamics (MD) simulations to correlate experimental observations with theoretical models .

Data Management and Reproducibility

Q. How should researchers address variability in impedance-based studies involving this compound?

- Methodological Answer : Follow standardized impedance cardiography protocols (e.g., electrode placement, signal filtering) to reduce technical variability. Include negative controls and calibrate equipment before each experiment. Use multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to distinguish biological effects from noise .

Q. What frameworks ensure reproducibility in multi-institutional studies on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw data (e.g., NMR spectra, crystallographic files) via public repositories like Zenodo. Use electronic lab notebooks (ELNs) to document protocols and deviations. Establish inter-laboratory validation rounds to confirm critical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.